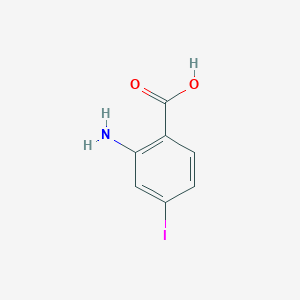

2-Amino-4-iodobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWIIUIVETQQQHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10627823 | |

| Record name | 2-Amino-4-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20776-54-9 | |

| Record name | 2-Amino-4-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-iodo-benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Amino-4-iodobenzoic acid CAS number and properties

An In-depth Technical Guide to 2-Amino-4-iodobenzoic Acid

Introduction

This compound, a halogenated derivative of anthranilic acid, is a pivotal building block in modern organic and medicinal chemistry. Its unique trifunctional nature—possessing an amine, a carboxylic acid, and a reactive iodine atom on a benzene scaffold—renders it a highly versatile intermediate for the synthesis of complex molecular architectures. The strategic placement of the iodo group at the 4-position, coupled with the ortho-amino acid motif, provides a gateway to a diverse range of chemical transformations, including metal-catalyzed cross-coupling reactions and the construction of novel heterocyclic systems. This guide offers a comprehensive overview of this compound, detailing its chemical and physical properties, a validated synthesis protocol, key reactivity insights, and essential safety information for researchers and drug development professionals.

Chemical Identity and Core Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental properties. These characteristics not only confirm the identity and purity of the substance but also dictate its behavior in various experimental settings.

Identifiers and Molecular Structure

Physicochemical Data

The physical and chemical properties of this compound are summarized in the table below. This data is crucial for determining appropriate solvents, reaction temperatures, and purification methods.

| Property | Value | Source(s) |

| Molecular Weight | 263.03 g/mol | [2][6] |

| Appearance | Solid | [4] |

| Melting Point | 208 °C (with decomposition) | [1][7] |

| Boiling Point | 377 °C at 760 mmHg (Predicted) | [1][7] |

| Density | 2.1 ± 0.1 g/cm³ (Predicted) | [1][7] |

| Topological Polar Surface Area (PSA) | 63.3 Ų | [1][7] |

| XLogP3 | 2.1 | [1][7] |

Spectral Data

Spectroscopic analysis is indispensable for structural elucidation and purity assessment.

-

¹H NMR : The proton NMR spectrum provides characteristic signals for the aromatic protons and the amine group. For this compound, the following data has been reported: ¹H NMR (400 MHz, CD₃OD) δ 7.56 (d, J=8.5 Hz, 1H), 7.08 (s, 1H), 6.99 (d, J=8.5 Hz, 1H), 5.71 (br s, 2H).[8]

Synthesis and Purification Protocol

The reliable synthesis of this compound is critical for its application in further synthetic endeavors. The most common route involves the reduction of the corresponding nitro compound, 4-iodo-2-nitrobenzoic acid. This method is efficient and yields the product in high purity.

Causality of Experimental Design

The chosen protocol employs stannous chloride dihydrate (SnCl₂·2H₂O) as the reducing agent. This reagent is particularly effective for the selective reduction of aromatic nitro groups in the presence of other sensitive functionalities like halogens and carboxylic acids. Ethyl acetate is selected as the solvent due to its ability to dissolve the starting material and its ease of removal post-reaction. The workup procedure involves a pH adjustment to first precipitate tin salts and then to protonate the amino acid, causing it to precipitate from the aqueous solution for collection.

Experimental Workflow Diagram

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology

This protocol is adapted from established procedures for the reduction of 4-iodo-2-nitrobenzoic acid.[8]

-

Dissolution : In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-iodo-2-nitrobenzoic acid (e.g., 20 g, 68 mmol, 1.0 eq.) in ethyl acetate (200 mL).

-

Reagent Addition : To the stirred solution, add stannous chloride dihydrate (SnCl₂·2H₂O, 46 g, 204 mmol, 3.0 eq.) portion-wise. The addition may be exothermic; maintain the temperature with a water bath if necessary.

-

Reaction : Stir the resulting mixture vigorously at room temperature for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup - Basification : Upon completion, carefully adjust the pH of the mixture to ~9 by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. This will precipitate tin hydroxides.

-

Filtration : Remove the precipitated solids by filtration through a pad of diatomaceous earth (e.g., Celite®). Wash the filter cake thoroughly with distilled water.

-

Phase Separation : Transfer the filtrate to a separatory funnel and separate the aqueous layer.

-

Workup - Acidification : Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by the slow addition of concentrated hydrochloric acid (HCl). A white solid will precipitate.

-

Isolation : Collect the precipitated product by vacuum filtration.

-

Drying : Wash the solid with a small amount of cold distilled water and dry under vacuum to yield this compound as a white solid.[8]

Reactivity and Synthetic Applications

This compound is a valuable synthon due to the distinct reactivity of its three functional groups.[14]

-

The C-I Bond : The carbon-iodine bond is the most reactive of the carbon-halogen bonds in metal-catalyzed cross-coupling reactions. This makes the 4-position an ideal site for introducing new carbon-carbon or carbon-heteroatom bonds via reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings. This reactivity is fundamental to building molecular complexity.[14][15][16]

-

The Anthranilic Acid Moiety : The ortho-disposition of the amino and carboxylic acid groups is a classic precursor for the synthesis of a wide variety of heterocyclic compounds, such as quinazolinones and acridones, which are common scaffolds in pharmacologically active molecules.

-

Applications in Drug Development : As a member of the aminobenzoic acid family, this compound serves as a key starting material for synthesizing novel therapeutic agents.[17][18] Its inclusion in the "Protein Degrader Building Blocks" product family highlights its emerging importance in the field of targeted protein degradation, a cutting-edge modality in drug discovery.[2]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with several hazards according to the Globally Harmonized System (GHS).[6]

GHS Hazard Identification

-

H315 : Causes skin irritation.[6]

-

H319 : Causes serious eye irritation.[6]

-

H335 : May cause respiratory irritation.[6]

-

H302 : Harmful if swallowed (reported by a subset of notifiers).[6][7]

Recommended Safety Precautions

-

Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[19][20]

-

Personal Protective Equipment (PPE) :

-

Handling : Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[1][19][21] Do not eat, drink, or smoke in the handling area.[21]

-

Storage : Store in a tightly closed container in a cool, dry, and dark place under an inert atmosphere. Recommended storage temperature is 2-8°C.[3]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[19][20]

References

-

Instock: this compound. Hexonsynth. [Link]

-

2-Amino-4-iodo-benzoic acid | C7H6INO2. PubChem, National Institutes of Health. [Link]

-

Benzoic acid, 2-amino-5-iodo- | C7H6INO2. PubChem, National Institutes of Health. [Link]

-

2-Iodobenzoic acid | C7H5IO2. PubChem, National Institutes of Health. [Link]

-

Exploring the Chemical Properties and Applications of 4-Iodobenzoic Acid. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

The Crucial Role of 4-Iodobenzoic Acid in Modern Pharmaceutical Synthesis. OKCHEM. [Link]

-

Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. [Link]

-

Drug evolution: p-aminobenzoic acid as a building block. PubMed, National Institutes of Health. [Link]

-

Benzoic acid, 2-iodo-. NIST WebBook. [Link]

-

Benzoic acid, 2-iodo-. NIST WebBook. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 20776-54-9|this compound|BLD Pharm [bldpharm.com]

- 4. Benzoic acid, 2-amino-4-iodo- | CymitQuimica [cymitquimica.com]

- 5. hexonsynth.com [hexonsynth.com]

- 6. 2-Amino-4-iodo-benzoic acid | C7H6INO2 | CID 22724780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. This compound | 20776-54-9 [chemicalbook.com]

- 9. Benzoic acid, 2-amino-5-iodo- | C7H6INO2 | CID 72911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Iodobenzoic acid | C7H5IO2 | CID 6941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Amino-5-iodobenzoic acid(5326-47-6) IR Spectrum [chemicalbook.com]

- 12. Benzoic acid, 2-iodo- [webbook.nist.gov]

- 13. Benzoic acid, 2-iodo- [webbook.nist.gov]

- 14. benchchem.com [benchchem.com]

- 15. nbinno.com [nbinno.com]

- 16. nbinno.com [nbinno.com]

- 17. mdpi.com [mdpi.com]

- 18. Drug evolution: p-aminobenzoic acid as a building block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. fishersci.com [fishersci.com]

- 20. assets.thermofisher.cn [assets.thermofisher.cn]

- 21. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4-iodobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Amino-4-iodobenzoic acid

This compound, also known as 4-iodo anthranilic acid, is a halogenated aromatic compound of significant interest in medicinal chemistry and organic synthesis.[1][2] Its unique trifunctional structure—comprising a carboxylic acid, an amino group, and an iodine atom on a benzene ring—renders it a versatile building block for the construction of complex molecular architectures.[3] The strategic placement of these functional groups dictates its reactivity and utility. The ortho-amino carboxylic acid moiety is a classic precursor for synthesizing a variety of heterocyclic systems, while the iodine atom provides a reactive handle for carbon-carbon bond formation through modern cross-coupling reactions.[3] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering field-proven insights and detailed experimental protocols to support its application in research and drug development.

Chemical Identity and Molecular Structure

Correctly identifying a chemical entity is the foundation of all scientific investigation. The following identifiers and structural representations define this compound.

-

IUPAC Name: this compound[1]

-

Synonyms: 4-iodo anthranilic acid, 2-amino-4-iodo-benzoic acid[1][2]

-

Molecular Weight: 263.03 g/mol [1]

-

Canonical SMILES: C1=CC(=C(C=C1I)N)C(=O)O[1]

-

InChI Key: KWIIUIVETQQQHX-UHFFFAOYSA-N[1]

Core Physicochemical Properties

The physical and chemical properties of a compound govern its behavior in both biological and chemical systems. These parameters are critical for designing experiments, predicting reactivity, and formulating drug candidates.

| Property | Value | Source |

| Physical State | Powder Solid, Beige | [5] |

| Melting Point | 208 °C (decomposes) | [4] |

| Boiling Point | 377°C at 760 mmHg (Predicted) | [4] |

| Density | 2.1±0.1 g/cm³ (Predicted) | [4] |

| XLogP3 | 2.1 | [1][4] |

| Topological Polar Surface Area | 63.3 Ų | [1][4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

-

Expert Insight: The XLogP3 value of 2.1 indicates a moderate level of lipophilicity, suggesting the compound may have reasonable membrane permeability, a crucial factor in drug design. The topological polar surface area (TPSA) of 63.3 Ų is well within the range for orally bioavailable drugs (typically < 140 Ų), further highlighting its potential as a scaffold in medicinal chemistry. The decomposition at its melting point is a critical consideration for thermal-based analytical methods and synthesis scale-up.

Spectroscopic Profile

Spectroscopic data provides a fingerprint for molecular structure confirmation and purity assessment.

¹H NMR Spectroscopy

Proton NMR is essential for confirming the substitution pattern on the aromatic ring. The following data has been reported for this compound in deuterated methanol (CD₃OD).[6]

-

δ 7.56 (d, J=8.5 Hz, 1H): This doublet corresponds to the proton ortho to the carboxylic acid group.

-

δ 7.08 (s, 1H): This singlet is assigned to the proton between the iodine and amino groups.

-

δ 6.99 (d, J=8.5 Hz, 1H): This doublet corresponds to the proton meta to the carboxylic acid group and ortho to the iodine atom.

-

δ 5.71 (br s, 2H): This broad singlet is characteristic of the two protons of the primary amine (-NH₂).

Infrared (IR) Spectroscopy

-

~3500-3300 cm⁻¹: N-H stretching vibrations of the primary amine (typically two bands).

-

~3300-2500 cm⁻¹: O-H stretching of the carboxylic acid, often appearing as a very broad band.

-

~1700-1680 cm⁻¹: C=O stretching of the carboxylic acid carbonyl group.

-

~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~800-600 cm⁻¹: C-I stretching vibration.

UV-Vis Spectroscopy

The ultraviolet-visible spectrum is dictated by the electronic transitions within the molecule. The conjugated system of the benzene ring, substituted with the auxochromic amino group and the chromophoric carboxylic acid group, is expected to result in significant UV absorption.[7] The presence of these groups typically leads to absorption maxima in the 200-400 nm range.[7] The exact λmax is influenced by the solvent and pH.

Synthesis and Reactivity

Understanding the synthesis and inherent reactivity of this compound is fundamental to its application as a chemical intermediate.

Synthetic Pathway: Reduction of 4-Iodo-2-nitrobenzoic acid

A common and efficient method for preparing this compound involves the reduction of the corresponding nitro compound.[6] This approach is favored due to the high yield and relatively straightforward procedure.

Experimental Protocol: Synthesis

This protocol is adapted from established literature procedures.[6]

-

Dissolution: Dissolve 4-Iodo-2-nitrobenzoic acid (1.0 eq.) in ethyl acetate (approx. 10 mL per gram of starting material).

-

Reagent Addition: To the stirred solution, add stannous chloride dihydrate (SnCl₂·2H₂O, 3.0 eq.) portion-wise. Causality Note: The portion-wise addition helps to control the exotherm of the reduction reaction.

-

Reaction: Stir the mixture at room temperature for 16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Basification: Upon completion, slowly add saturated aqueous sodium bicarbonate solution to the reaction mixture until the pH reaches ~9. This step neutralizes the acid and precipitates tin salts.

-

Filtration: Filter the mixture through a pad of diatomaceous earth (Celite) to remove the precipitated solids. Wash the filter cake with distilled water.

-

Extraction: Separate the aqueous layer from the filtrate.

-

Acidification & Precipitation: Acidify the aqueous layer with concentrated hydrochloric acid to a pH of ~2. The product will precipitate out of the solution.

-

Isolation & Drying: Collect the precipitated solid by vacuum filtration and dry to yield this compound as a white solid. The reported yield for this method is typically high.[6]

Chemical Reactivity

The reactivity of this compound is a product of its three functional groups:

-

Amino Group: Acts as a nucleophile and an activating group for electrophilic aromatic substitution.

-

Carboxylic Acid Group: Undergoes typical reactions such as esterification and amidation.

-

Carbon-Iodine Bond: The C-I bond is the most reactive of the carbon-halogen bonds, making it an excellent substrate for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are foundational in modern drug discovery for creating C-C, C-N, and C-O bonds.[3]

Applications in Drug Development and Research

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate.[8][9] Its value lies in its utility as a scaffold for building more complex molecules.[10]

-

Heterocycle Synthesis: The anthranilic acid motif is a classic precursor for quinazolinones, benzodiazepines, and other fused heterocyclic systems that are prevalent in medicinal chemistry.

-

Fragment-Based Drug Design (FBDD): As a well-defined molecular fragment, it can be used in FBDD campaigns to explore chemical space and identify novel binding motifs.

-

Precursor for APIs: It is a key starting material for synthesizing more complex molecules with potential therapeutic applications, including anti-inflammatory and anti-cancer agents.[8] The iodine atom allows for the strategic introduction of other functionalities late in a synthetic sequence, providing flexibility in generating compound libraries for screening.

Safety, Handling, and Storage

Proper handling is paramount to ensure laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS).[5][11]

GHS Hazard Classification

-

Expert Insight: This multi-pronged approach ensures trustworthiness. ¹H NMR confirms the specific isomeric structure, Mass Spectrometry verifies the molecular weight, and HPLC provides a quantitative measure of purity. The melting point serves as a rapid, albeit less specific, indicator of purity. Together, these methods form a robust system for validating the material before its use in further research or development.

References

-

PubChem. 2-Amino-4-iodo-benzoic acid | C7H6INO2 | CID 22724780. National Center for Biotechnology Information. [Link]

-

Durham Tech. SIGMA-ALDRICH Safety Data Sheet. [Link]

-

PrepChem.com. Preparation of 4-amino-3,5-diiodobenzoic acid. [Link]

-

Pianeta Chimica. Preparation of 2-iodo benzoic acid. [Link]

-

PubChem. 2-Iodobenzoic acid | C7H5IO2 | CID 6941. National Center for Biotechnology Information. [Link]

- Google Patents. US20070219396A1 - Method For Producing 2-Amino-5-Iodobenzoic Acid.

-

ResearchGate. Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. [Link]

- Google Patents. KR20070039948A - Method for preparing 2-amino-5-iodo benzoic acid.

-

NIST WebBook. Benzoic acid, 2-amino-. [Link]

-

ResearchGate. IR-Spectra of 4-aminobenzoic acid and complex A. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 4-Iodobenzoic Acid in Modern Pharmaceutical Synthesis. [Link]

-

PubChem. 4-Iodobenzoic acid | C7H5IO2 | CID 12085. National Center for Biotechnology Information. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Properties and Applications of 4-Iodobenzoic Acid. [Link]

-

PMC. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. National Center for Biotechnology Information. [Link]

-

Wikipedia. 4-Iodobenzoic acid. [Link]

-

University of Toronto Scarborough. Interpreting UV-Vis Spectra. [Link]

-

ResearchGate. The Structure of p-Aminobenzoic Acid in Water: Studies Combining UV-Vis, NEXAFS and RIXS Spectroscopies. [Link]

-

ResearchGate. UV-visible spectra of (a) 4-azidobenzoic acid, (b) dextran and (c). [Link]

-

Master Organic Chemistry. What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. [Link]

Sources

- 1. 2-Amino-4-iodo-benzoic acid | C7H6INO2 | CID 22724780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzoic acid, 2-amino-4-iodo- | CymitQuimica [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. echemi.com [echemi.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. This compound | 20776-54-9 [chemicalbook.com]

- 7. utsc.utoronto.ca [utsc.utoronto.ca]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Amino-4-iodobenzoic Acid

This guide provides a comprehensive overview of 2-Amino-4-iodobenzoic acid, a key building block in modern organic synthesis and drug discovery. We will delve into its fundamental properties, synthesis, and applications, offering insights grounded in established scientific principles and experimental data.

Core Molecular Identifiers and Properties

This compound is an aromatic carboxylic acid distinguished by an amino group at the second position and an iodine atom at the fourth position of the benzoic acid ring. This specific arrangement of functional groups dictates its unique chemical reactivity and utility in synthetic chemistry.

Molecular Formula and Weight

The empirical formula for this compound is C₇H₆INO₂.[1][2][3][4] Its molecular weight is approximately 263.03 g/mol .[2][3]

Physicochemical Data

A summary of key physicochemical properties is presented in the table below for quick reference. These values are critical for designing experimental protocols, including dissolution, reaction, and purification steps.

| Property | Value | Source |

| Molecular Formula | C₇H₆INO₂ | [2] |

| Molecular Weight | 263.03 g/mol | [2] |

| Appearance | Solid | [3] |

| Melting Point | 208 °C (decomposes) | [4] |

| Boiling Point | 377 °C at 760 mmHg | [4] |

| CAS Number | 20776-54-9 | [Vertex AI Search][1][2][3] |

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. A common and reliable method involves the reduction of a nitro-group precursor, 4-iodo-2-nitrobenzoic acid. This approach is favored for its high yield and relatively straightforward procedure.

Experimental Protocol: Reduction of 4-Iodo-2-nitrobenzoic Acid

This protocol details the synthesis of this compound via the reduction of 4-iodo-2-nitrobenzoic acid using stannous chloride dihydrate.

Materials:

-

4-Iodo-2-nitrobenzoic acid

-

Ethyl acetate (EtOAc)

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Saturated aqueous sodium bicarbonate solution

-

Concentrated hydrochloric acid

-

Diatomaceous earth

-

Distilled water

Procedure:

-

Dissolve 4-iodo-2-nitrobenzoic acid (1.0 eq.) in ethyl acetate.[5]

-

Add stannous chloride dihydrate (3.0 eq.) to the solution in batches.[5]

-

Stir the reaction mixture at room temperature for 16 hours.[5]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, adjust the pH of the mixture to 9 by slowly adding saturated aqueous sodium bicarbonate solution.[5]

-

Filter the precipitated solids through diatomaceous earth and wash with distilled water.[5]

-

Separate the aqueous layer and acidify it with concentrated hydrochloric acid to a pH of 2.[5]

-

Collect the precipitated solid by filtration and dry to obtain this compound.[5]

Causality Behind Experimental Choices:

-

Stannous chloride dihydrate is a mild and effective reducing agent for converting aromatic nitro groups to amino groups in the presence of other sensitive functional groups like the carboxylic acid and the iodo-substituent.

-

The pH adjustment is a critical step. Basification with sodium bicarbonate neutralizes the acidic reaction mixture and precipitates tin salts, which are then removed by filtration. Subsequent acidification of the aqueous layer protonates the amino group and precipitates the desired product, this compound, allowing for its isolation.

Applications in Drug Development and Organic Synthesis

This compound is a versatile building block, primarily due to its three distinct functional groups: the carboxylic acid, the amino group, and the carbon-iodine bond.[6] This trifecta of reactivity allows for its incorporation into a wide array of complex molecules.

Role as a Synthetic Intermediate:

The presence of the iodine atom makes this compound an excellent substrate for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[7][8] These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds, enabling the construction of complex molecular scaffolds found in many pharmaceutical agents.[7] For instance, it can be a precursor in the synthesis of certain anti-inflammatory drugs and diagnostic imaging agents.[7]

The amino and carboxylic acid groups can be readily modified. The amino group can be acylated, alkylated, or diazotized, while the carboxylic acid can be converted to esters, amides, or other derivatives. This dual functionality is characteristic of aminobenzoic acids, which are widely used in the development of novel therapeutic molecules with potential applications as anticancer, antibacterial, and anti-inflammatory agents.[9]

Exemplary Application: Suzuki Cross-Coupling Reaction

The Suzuki cross-coupling reaction is a powerful method for forming a new carbon-carbon bond by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst. This compound is an ideal substrate for this reaction due to the high reactivity of the C-I bond.[6]

Experimental Workflow: Suzuki Coupling of this compound with Phenylboronic Acid

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

Procedure:

-

To a reaction vessel, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), palladium(II) acetate (0.02 eq.), and triphenylphosphine (0.08 eq.).

-

Add a 3:1 mixture of 1,4-dioxane and water.

-

Add potassium carbonate (2.0 eq.) to the mixture.

-

Heat the reaction mixture at 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Safety and Handling

This compound is an irritant.[2] It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][11][12] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[10][11][12] In case of contact with skin or eyes, rinse immediately with plenty of water.[11][12][13] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[10][11][12][13]

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly in the field of medicinal chemistry. Its unique combination of a reactive iodine atom, an amino group, and a carboxylic acid function allows for a wide range of chemical transformations. A thorough understanding of its properties, synthesis, and reactivity is crucial for researchers and scientists aiming to leverage its potential in the development of novel molecules and materials.

References

-

National Center for Biotechnology Information. (n.d.). 2-Amino-4-iodo-benzoic acid. PubChem. Retrieved from [Link]

-

Stenutz, R. (n.d.). 2-iodo-4-aminobenzoic acid. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 4-amino-3,5-diiodobenzoic acid. Retrieved from [Link]

-

Pianeta Chimica. (n.d.). Preparation of 2-iodo benzoic acid. Retrieved from [Link]

-

Metadatics. (2024). 2-Iodobenzoic Acid: Applications in Medicinal Chemistry and its Preparation Method. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing 2-amino-5-iodo benzoic acid.

-

National Institutes of Health. (n.d.). Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Applications of 4-Iodobenzoic Acid. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Iodobenzoic Acid in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 2-Amino-4-iodo-benzoic acid | C7H6INO2 | CID 22724780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzoic acid, 2-amino-4-iodo- | CymitQuimica [cymitquimica.com]

- 4. echemi.com [echemi.com]

- 5. This compound | 20776-54-9 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Spectroscopic Guide to 2-Amino-4-iodobenzoic Acid for Researchers and Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the spectroscopic data for 2-Amino-4-iodobenzoic acid, a key building block in synthetic organic chemistry and drug discovery. Understanding the spectral characteristics of this molecule is paramount for its unambiguous identification, quality control, and the rational design of novel therapeutics. This document synthesizes experimental and predicted spectroscopic data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering field-proven insights into the interpretation of these analytical techniques for researchers, scientists, and professionals in drug development.

Introduction: The Significance of this compound

This compound, with the CAS Number 20776-54-9, is a substituted anthranilic acid derivative.[1] Its trifunctional nature, possessing an amine, a carboxylic acid, and an iodine substituent on the benzene ring, makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds and complex organic molecules. The iodine atom, in particular, serves as a convenient handle for various cross-coupling reactions, enabling the introduction of diverse functionalities. Accurate and comprehensive spectroscopic characterization is the cornerstone of ensuring the identity and purity of this starting material, which is critical for the success and reproducibility of subsequent synthetic transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: A Window into the Proton Environment

The ¹H NMR spectrum of this compound reveals the chemical shifts, integration, and coupling patterns of the protons, allowing for their definitive assignment on the aromatic ring.

Experimental Data:

| Proton | Chemical Shift (ppm) in CD₃OD | Chemical Shift (ppm) in CDCl₃ | Multiplicity | Coupling Constant (J) in CD₃OD |

| H-6 | 7.56 | 7.08 | d | 8.5 Hz |

| H-5 | 6.99 | 6.99 | d | 8.5 Hz |

| H-3 | 7.08 | - | s | - |

| -NH₂ | - | 5.71 | br s | - |

Source: ChemicalBook[2]

Interpretation:

The aromatic region of the ¹H NMR spectrum in deuterated methanol (CD₃OD) displays three distinct signals. The downfield doublet at 7.56 ppm is assigned to the proton at the C-6 position, which is deshielded by the electron-withdrawing carboxylic acid group. The doublet at 6.99 ppm corresponds to the proton at C-5. The singlet at 7.08 ppm is assigned to the proton at C-3. The broad singlet observed at 5.71 ppm in chloroform-d (CDCl₃) is characteristic of the two protons of the primary amine group.[2] The observed coupling constant of 8.5 Hz for the doublets of H-5 and H-6 is typical for ortho-coupling between adjacent protons on a benzene ring.

Experimental Protocol for ¹H NMR Spectroscopy:

A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in an NMR tube. The spectrum is then acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides information about the chemical environment of each carbon atom in the molecule. Due to the lack of readily available experimental data for this compound, the following is a predicted spectrum based on computational models and comparison with structurally similar compounds.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | ~170 |

| C-2 | ~150 |

| C-4 | ~90 |

| C-6 | ~138 |

| C-1 | ~112 |

| C-5 | ~125 |

| C-3 | ~118 |

Interpretation:

The carbon of the carboxylic acid group (C=O) is expected to resonate at the most downfield position, typically around 170 ppm. The carbon atom attached to the amino group (C-2) would also be significantly deshielded, appearing around 150 ppm. Conversely, the carbon atom bonded to the iodine (C-4) is predicted to be the most upfield of the aromatic carbons, around 90 ppm, due to the "heavy atom effect" of iodine. The remaining aromatic carbons (C-1, C-3, C-5, and C-6) are expected to appear in the range of 110-140 ppm. The precise chemical shifts are influenced by the combined electronic effects of the amino, iodo, and carboxyl substituents.

Methodology for ¹³C NMR Prediction:

The predicted chemical shifts can be obtained using various computational chemistry software packages that employ density functional theory (DFT) or other ab initio methods. Alternatively, empirical prediction methods based on databases of known spectra can provide a reasonable estimation of the chemical shifts.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 | Broad |

| N-H (Amine) | Stretching | 3300-3500 | Medium, two bands |

| C=O (Carboxylic Acid) | Stretching | 1680-1710 | Strong |

| C=C (Aromatic) | Stretching | 1450-1600 | Medium to weak |

| C-N | Stretching | 1250-1350 | Medium |

| C-I | Stretching | 500-600 | Medium to weak |

Interpretation:

The IR spectrum of this compound is expected to show a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with the C-H stretching vibrations. The N-H stretching of the primary amine group should appear as two distinct bands in the 3300-3500 cm⁻¹ region. A strong, sharp absorption band between 1680 and 1710 cm⁻¹ is indicative of the C=O stretching of the carboxylic acid. The presence of the aromatic ring will be confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ range. The C-N and C-I stretching vibrations are expected to appear in the fingerprint region of the spectrum.

Experimental Protocol for FT-IR Spectroscopy:

The solid sample of this compound can be prepared for analysis using the KBr pellet method. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. The spectrum is then recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of its ions.

Expected Mass Spectrometric Data:

| Ion | m/z (expected) | Interpretation |

| [M]⁺ | 263 | Molecular Ion |

| [M-H₂O]⁺ | 245 | Loss of water from the carboxylic acid |

| [M-COOH]⁺ | 218 | Loss of the carboxylic acid group |

| [M-I]⁺ | 136 | Loss of the iodine atom |

Interpretation:

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at an m/z of 263, corresponding to its molecular weight. Common fragmentation pathways for benzoic acids include the loss of a water molecule (H₂O) from the carboxylic acid group, leading to a fragment at m/z 245. The loss of the entire carboxylic acid group as a radical (•COOH) would result in a fragment at m/z 218. Cleavage of the carbon-iodine bond would lead to a fragment at m/z 136. The relative intensities of these fragment ions provide valuable information about the stability of the different parts of the molecule.

Experimental Protocol for Mass Spectrometry:

A dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. For electron ionization (EI), the sample is vaporized and then bombarded with a high-energy electron beam. The resulting ions are then separated based on their mass-to-charge ratio and detected.

Visualizing the Spectroscopic Data

To aid in the understanding of the spectroscopic data, the following diagrams illustrate the molecular structure and a conceptual workflow for its characterization.

Caption: Molecular structure of this compound.

Caption: A typical workflow for the spectroscopic characterization of a chemical compound.

Conclusion

This guide has provided a comprehensive overview of the key spectroscopic features of this compound. While experimental ¹H NMR data is available, the ¹³C NMR, IR, and MS data have been presented based on well-established spectroscopic principles and predictions. For unequivocal structural confirmation and quality control, it is always recommended to acquire a full set of experimental data for the specific batch of the compound being used. The information presented herein serves as a valuable resource for researchers and drug development professionals, enabling a deeper understanding of the molecular characteristics of this important synthetic building block.

References

-

PubChem. 2-Amino-4-iodo-benzoic acid. [Link]

Sources

A Technical Guide to the Synthesis of 2-Amino-4-iodobenzoic Acid: Navigating the Challenges of Regioselectivity

Abstract

2-Amino-4-iodobenzoic acid is a pivotal molecular building block in the synthesis of complex pharmaceuticals, valued for its trifunctional nature. While its synthesis from the inexpensive and readily available anthranilic acid appears straightforward, it presents a significant and classic challenge in synthetic organic chemistry: controlling the regioselectivity of electrophilic aromatic substitution. Direct iodination of anthranilic acid is complicated by the competing directing effects of the activating amino group and the deactivating carboxyl group, often leading to mixtures of isomers, predominantly the undesired 5-iodo derivative. This guide provides a detailed analysis of the underlying mechanistic principles governing this reaction, explains the causality behind the formation of isomeric products, and presents a robust, field-proven, multi-step synthetic strategy that circumvents the regioselectivity issue. By prioritizing an unambiguous and reproducible pathway—the reduction of 4-iodo-2-nitrobenzoic acid—this document offers researchers and drug development professionals a reliable method for obtaining the target molecule with high purity, a critical requirement in the pharmaceutical industry.

Introduction: The Strategic Importance of a Versatile Scaffold

Anthranilic acid (2-aminobenzoic acid) and its derivatives are foundational scaffolds in medicinal chemistry.[1][2][3] The presence of amino and carboxylic acid functionalities provides versatile handles for constructing amides, esters, and a host of heterocyclic systems. The introduction of a halogen, specifically iodine, at a defined position on this scaffold further enhances its utility, creating a key intermediate for modern synthetic transformations.

The iodine atom in this compound is not merely a substituent; it is a strategic functional group. It serves as a highly effective handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This capability allows for the late-stage introduction of molecular complexity, a crucial tactic in the synthesis of active pharmaceutical ingredients (APIs). Halogen-substituted anthranilic acid derivatives, for instance, have been identified as novel platforms for androgen receptor antagonists for prostate cancer therapy.[4]

However, the synthesis of this compound from anthranilic acid is a formidable challenge. The core of this challenge lies in directing the electrophilic iodine to the C-4 position of a disubstituted benzene ring with conflicting electronic demands.

The Mechanistic Challenge: Direct Iodination and Competing Directing Effects

The most atom-economical approach to synthesizing this compound is the direct electrophilic iodination of anthranilic acid. This reaction, however, is a classic textbook example of competing directing effects in electrophilic aromatic substitution (EAS).

Electronic Tug-of-War

The outcome of an EAS reaction on a substituted benzene ring is governed by the electronic nature of the substituents already present.

-

The Amino Group (-NH₂): This is a powerful activating group. Through a strong positive mesomeric effect (+M), the nitrogen's lone pair donates electron density into the aromatic π-system. This donation significantly increases the nucleophilicity of the ring, particularly at the positions ortho (C-6) and para (C-4) to the amino group, making them highly susceptible to electrophilic attack.

-

The Carboxyl Group (-COOH): This is a deactivating group. Through a negative inductive effect (-I) and a negative mesomeric effect (-M), it withdraws electron density from the π-system. This withdrawal reduces the ring's nucleophilicity and directs incoming electrophiles to the meta position (C-5), which is the least deactivated position.

In anthranilic acid, these two groups are in direct competition. The powerful activating effect of the amino group dominates, making the ring more reactive than benzene itself. However, the directing influences clash, leading to a mixture of iodinated products. While the amino group strongly favors substitution at the C-4 and C-6 positions, the carboxyl group's influence makes the C-5 position a viable, and often major, site of reaction. Indeed, well-established procedures for the iodination of anthranilic acid using iodine monochloride report the formation of 5-iodoanthranilic acid in high yield, demonstrating the challenge of achieving C-4 substitution.

The Inevitable Formation of Isomeric Mixtures

Direct iodination of anthranilic acid with common iodinating agents like molecular iodine (I₂) with an oxidizing agent or iodine monochloride (ICl) typically results in a mixture of isomers. Controlling reaction conditions such as solvent, temperature, and pH can alter the ratio of these isomers, but achieving high selectivity for the 4-iodo product is notoriously difficult and not well-documented in standard literature. This lack of regiochemical control makes direct iodination an unreliable method for producing the pure this compound required for pharmaceutical development.

A Robust and Unambiguous Synthetic Pathway

To overcome the challenge of regioselectivity, a multi-step synthetic approach is the most logical and trustworthy strategy. By installing the functional groups in a different sequence, the desired 4-iodo substitution pattern can be locked in unambiguously. The most reliable method, based on available literature, is the reduction of 4-iodo-2-nitrobenzoic acid.[5]

This retrosynthetic approach begins with a commercially available precursor, 4-iodobenzoic acid, and introduces the nitro group, which then serves as a precursor to the required amino group.

Caption: A reliable two-step workflow for the synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Iodo-2-nitrobenzoic Acid

This step involves the nitration of 4-iodobenzoic acid. The carboxyl group is a meta-director, and the iodo group is an ortho-, para-director. In this case, the directing effects are synergistic, strongly favoring nitration at the C-2 position (ortho to iodine, meta to carboxyl).

-

Reagents and Equipment:

-

4-Iodobenzoic acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Round-bottom flask, magnetic stirrer, ice bath, dropping funnel

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, carefully add concentrated sulfuric acid.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add 4-iodobenzoic acid to the cold sulfuric acid with continuous stirring until fully dissolved.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate, chilled vessel.

-

While maintaining the reaction temperature between 0-10 °C, add the nitrating mixture dropwise to the solution of 4-iodobenzoic acid over 30-60 minutes.

-

After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice in a large beaker. The product will precipitate as a solid.

-

Collect the crude 4-iodo-2-nitrobenzoic acid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry.

-

Step 2: Synthesis of this compound via Reduction

This final step involves the selective reduction of the nitro group to an amine using stannous chloride (tin(II) chloride), a classic and effective method for this transformation.[5][6][7]

-

Reagents and Equipment:

-

4-Iodo-2-nitrobenzoic acid

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Concentrated Hydrochloric Acid (HCl)

-

Round-bottom flask, magnetic stirrer, filtration apparatus

-

-

Procedure:

-

Dissolve 4-iodo-2-nitrobenzoic acid (1.0 equivalent) in ethyl acetate in a round-bottom flask.

-

To this solution, add stannous chloride dihydrate (3.0 equivalents) in portions with vigorous stirring.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction typically proceeds to completion within 16 hours.[5]

-

Upon completion, carefully adjust the pH of the mixture to ~9 by the slow addition of a saturated aqueous sodium bicarbonate solution to quench the reaction and precipitate tin salts.

-

Filter the mixture through a pad of celite to remove the precipitated tin solids, washing the filter cake with ethyl acetate.

-

Transfer the filtrate to a separatory funnel, separate the aqueous layer, and wash the organic layer with brine.

-

Acidify the aqueous layer with concentrated hydrochloric acid to a pH of ~2. The desired product, this compound, will precipitate.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield the final product.[5]

-

Data Summary

The following table summarizes the key parameters for the recommended two-step synthesis.

| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Typical Yield |

| 1 | Nitration | 4-Iodobenzoic acid, HNO₃, H₂SO₄ | H₂SO₄ | 0 - 10 | ~75-85% |

| 2 | Reduction | 4-Iodo-2-nitrobenzoic acid, SnCl₂·2H₂O | Ethyl Acetate | Room Temp. | ~90-100%[5] |

Characterization of this compound

Unambiguous characterization of the final product is essential to confirm its identity and purity.

-

Physical Properties: The compound is typically a white to off-white solid.[5]

-

Melting Point: 208 °C (with decomposition).

-

Spectroscopic Data:

-

¹H NMR (400 MHz, CD₃OD): δ 7.56 (d, J=8.5 Hz, 1H), 7.08 (s, 1H), 6.99 (d, J=8.5 Hz, 1H).[5] The splitting pattern is characteristic of a 1,2,4-trisubstituted benzene ring.

-

¹³C NMR: The spectrum will show seven distinct signals corresponding to the six aromatic carbons and the carboxyl carbon. The carbon attached to the iodine atom will show a characteristic upfield shift compared to unsubstituted benzene.

-

Caption: The challenge of direct iodination, leading to an unavoidable mixture of isomers.

Conclusion and Future Outlook

The synthesis of this compound from anthranilic acid serves as an exemplary case study in the importance of strategic synthetic planning. While direct C-H functionalization is an elegant and modern approach, the inherent electronic properties of the anthranilic acid scaffold make direct iodination non-selective and unsuitable for applications requiring high isomeric purity.

The presented multi-step pathway, proceeding through the nitration of 4-iodobenzoic acid followed by the reduction of the nitro group, provides a robust, reliable, and scalable solution to this challenge. This self-validating system ensures the unambiguous formation of the desired this compound isomer. For researchers, scientists, and drug development professionals, adopting such a strategically sound approach is paramount to ensuring reproducibility and purity in the synthesis of complex, high-value pharmaceutical intermediates.

References

- Tidwell, J. H., et al. (1995). Halogenated anthranilic acid derivatives as potent inhibitors of 3-hydroxyanthranilate-3,4-dioxygenase. Bioorganic & Medicinal Chemistry.

-

Schkölziger, S., et al. (2019). Halogen-substituted anthranilic acid derivatives provide a novel chemical platform for androgen receptor antagonists. The Journal of Steroid Biochemistry and Molecular Biology, 189, 135-145. Available at: [Link]

-

Prasher, P., & Sharma, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 945-958. Available at: [Link]

-

Umme Farwa, F., et al. (2023). Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. Biomedicines, 11(10), 2686. Available at: [Link]

-

PubChem. (n.d.). 2-Amino-4-iodo-benzoic acid. National Center for Biotechnology Information. Available at: [Link]

-

Semantic Scholar. (n.d.). Medicinal chemistry of anthranilic acid derivatives: A mini review. Available at: [Link]

-

Organic Syntheses. (n.d.). Anthranilic acid, 5-iodo-. Available at: [Link]

-

Truman ChemLab. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Available at: [Link]

-

Reddit. (2021). Reduction of aromatic nitro compounds with SnCl2. r/chemhelp. Available at: [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Available at: [Link]

-

Sciencemadness.org. (2018). Reduction of 4-nitrobenzoic acid. Available at: [Link]

- Journal of Chemical Education. (1966). Nitration of benzoic acid: Determination of isomer distribution by the isotope dilution technique.

-

Common Organic Chemistry. (n.d.). Nitro Reduction - SnCl2. Available at: [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry of anthranilic acid derivatives: A mini review | Semantic Scholar [semanticscholar.org]

- 4. Halogen-substituted anthranilic acid derivatives provide a novel chemical platform for androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 20776-54-9 [chemicalbook.com]

- 6. reddit.com [reddit.com]

- 7. Nitro Reduction - SnCl2 [commonorganicchemistry.com]

An In-depth Technical Guide to the Electrophilic Iodination of 2-Aminobenzoic Acid

This guide provides a comprehensive technical overview of the electrophilic iodination of 2-aminobenzoic acid (anthranilic acid), a critical transformation in the synthesis of valuable pharmaceutical intermediates and functional chemicals.[1][2] We will delve into the mechanistic underpinnings of this reaction, explore various synthetic protocols with field-proven insights, and provide detailed experimental procedures for researchers, scientists, and drug development professionals.

Foundational Principles: Regioselectivity in the Electrophilic Aromatic Substitution of 2-Aminobenzoic Acid

The electrophilic iodination of 2-aminobenzoic acid is a classic example of an electrophilic aromatic substitution (EAS) reaction. The regiochemical outcome of this substitution is dictated by the electronic properties of the two substituents on the benzene ring: the activating amino group (-NH₂) and the deactivating carboxylic acid group (-COOH).

The amino group is a potent activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance. Conversely, the carboxylic acid group is a deactivating group and a meta-director because it withdraws electron density from the ring. In the case of 2-aminobenzoic acid, the powerful activating and ortho, para-directing effect of the amino group dominates, directing the incoming electrophile primarily to the positions ortho and para to it.

Given that the ortho position (C3) is sterically hindered by the adjacent carboxylic acid group, and the other ortho position (C6) is also somewhat hindered, the major product of electrophilic iodination is typically the one where the iodine atom is introduced at the para position (C5) relative to the amino group, yielding 2-amino-5-iodobenzoic acid .

Caption: Directing effects in the electrophilic iodination of 2-aminobenzoic acid.

Methodologies for the Electrophilic Iodination of 2-Aminobenzoic Acid

Several reagents and conditions have been successfully employed for the iodination of 2-aminobenzoic acid. The choice of methodology often depends on factors such as desired yield, scalability, cost, and safety considerations.

Iodination with Iodine Monochloride (ICl)

Iodine monochloride is a highly effective and reactive iodinating agent for a wide range of aromatic compounds.[3] The reaction with 2-aminobenzoic acid proceeds readily, typically in an acidic aqueous medium, to afford 2-amino-5-iodobenzoic acid in high yields.[4]

Causality behind Experimental Choices:

-

Acidic Medium: The use of hydrochloric acid is crucial to protonate the amino group, forming the anilinium ion. While this reduces the activating effect of the amino group, it prevents the formation of unwanted byproducts and facilitates the dissolution of the starting material.

-

Temperature Control: The reaction is initially cooled to manage the exothermic nature of the reaction and then allowed to warm to room temperature to ensure completion.[4]

Self-Validating System:

The protocol's robustness is demonstrated by the immediate precipitation of the product upon mixing the reactants, providing a visual confirmation of the reaction's progress.[4] The subsequent purification by recrystallization of the ammonium salt effectively removes colored impurities.[4]

Iodination with Molecular Iodine and an Oxidizing Agent

This method involves the in-situ generation of a more potent electrophilic iodine species from molecular iodine (I₂) using an oxidizing agent. Common oxidizing agents for this purpose include hydrogen peroxide (H₂O₂) and potassium iodate (KIO₃).[5][6] This approach is often considered more environmentally benign than using pre-formed iodine monochloride.

Causality behind Experimental Choices:

-

Oxidizing Agent: The oxidizing agent is essential to convert I₂ into a more electrophilic species, such as the iodonium ion (I⁺), which can then attack the electron-rich aromatic ring.[6][7]

-

Solvent: Acetic acid is a common solvent for this reaction as it can dissolve 2-aminobenzoic acid and is stable to the oxidizing conditions.[5][8]

-

Stoichiometry: The molar ratio of the oxidizing agent to molecular iodine is a critical parameter that influences the conversion of the starting material and the yield of the desired product.[9]

Self-Validating System:

The reaction progress can be monitored by the disappearance of the characteristic color of molecular iodine. The product is typically isolated by precipitation upon pouring the reaction mixture into water, followed by filtration.

Iodination with N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS) is a mild and selective iodinating agent that is particularly useful for substrates with sensitive functional groups.[10][11] The reaction is often catalyzed by a protic or Lewis acid.

Causality behind Experimental Choices:

-

NIS as an Iodine Source: NIS provides a source of electrophilic iodine under relatively mild conditions, minimizing the formation of byproducts.[10]

-

Acid Catalyst: An acid catalyst, such as trifluoroacetic acid, can activate NIS, making it a more potent electrophile.[12]

Self-Validating System:

The reaction can be monitored by thin-layer chromatography (TLC) to track the consumption of the starting material and the formation of the product. The work-up procedure is typically straightforward, involving quenching with a reducing agent and extraction.

Experimental Protocols

Protocol for Iodination using Iodine Monochloride

This protocol is adapted from Organic Syntheses.[4]

Materials:

-

2-Aminobenzoic acid (110 g, 0.8 mole)

-

Concentrated Hydrochloric Acid (HCl, sp. gr. 1.19)

-

Iodine Monochloride (ICl, 131 g, 0.8 mole)

-

Water

-

Crushed Ice

-

Concentrated Ammonia (sp. gr. 0.9)

-

Sodium Hydrosulfite

-

Decolorizing Charcoal

Procedure:

-

In a 3-L beaker, dissolve 110 g of 2-aminobenzoic acid in 1 L of water and 80 cc of concentrated HCl. Cool the solution to 20°C.

-

In a separate 2-L beaker, prepare a solution of iodine monochloride by diluting 140 cc of concentrated HCl with 500 cc of cold water. Add crushed ice to bring the temperature to 5°C.

-

With rapid stirring, add 131 g of iodine monochloride to the cooled HCl solution over approximately two minutes.

-

Rapidly stir the iodine monochloride solution into the 2-aminobenzoic acid solution. An immediate precipitate of 2-amino-5-iodobenzoic acid will form, and the temperature will rise to 18–22°C.

-

Stir the mixture for one hour while allowing it to warm to room temperature.

-

Filter the precipitate using a Büchner funnel, pressing the solid as dry as possible.

-

Wash the solid with three 100-cc portions of cold water.

-

Dry the product at 90–100°C. The expected yield is 185–189 g (88–90%).

Purification (optional but recommended):

-

To 100 g of the crude product in a 400-cc beaker, add 200 cc of hot water.

-

Dissolve the acid by adding concentrated ammonia with stirring until the solution is complete at 60°C and there is a slight excess of ammonia.

-

Add sodium hydrosulfite in small portions until no further bleaching is observed.

-

Add approximately 5 g of decolorizing charcoal, stir for three minutes, and filter the hot solution with suction.

-

Wash the filter cake with 10 cc of boiling water.

-

Allow the combined filtrate and washings to cool slowly to form crystals of the ammonium salt.

-

Collect the crystals by suction filtration.

Protocol for Iodination using Molecular Iodine and Hydrogen Peroxide

This protocol is based on a patented method.[2][5]

Materials:

-

2-Aminobenzoic acid (5.00 g, 36.4 mmol)

-

Acetic Acid (100 mL)

-

Molecular Iodine (I₂, 4.63 g, 18.2 mmol)

-

30 wt% Hydrogen Peroxide (H₂O₂, 4.12 mL, 36.4 mmol)

-

Water

Procedure:

-

In a suitable reaction flask, prepare a mixture of 5.00 g of 2-aminobenzoic acid, 100 mL of acetic acid, and 4.63 g of molecular iodine.

-

To this mixture, add 4.12 mL of 30 wt% hydrogen peroxide dropwise.

-

Stir the reaction mixture at 50°C for 3 hours.

-

After the reaction is complete, pour the solution into 400 mL of water.

-

Collect the precipitated crystals by filtration.

Data Presentation

| Method | Iodinating Agent | Oxidant/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Iodine Monochloride | - | Water/HCl | 5 to RT | 1 | 88-90 | [4] |

| 2 | Molecular Iodine | Hydrogen Peroxide | Acetic Acid | 50 | 3 | High | [2][5] |

| 3 | Molecular Iodine | Potassium Hydroxide | Water | RT | 1 | ~72 | [5] |

| 4 | N-Iodosuccinimide | Acid Catalyst | Various | Mild | Varies | Varies | [10][12] |

Visualization of Key Processes

Reaction Mechanism: Electrophilic Aromatic Substitution

Caption: Generalized mechanism for the electrophilic iodination of 2-aminobenzoic acid.

Experimental Workflow: Iodination with ICl

Caption: Experimental workflow for the iodination of 2-aminobenzoic acid using iodine monochloride.

Safety and Handling

Iodine Monochloride:

-

Hazards: Iodine monochloride is a corrosive chemical that can cause severe skin burns and eye damage.[13][14] Inhalation of vapors can lead to respiratory irritation.[14] It reacts with water to produce toxic and corrosive fumes.[14][15]

-

Personal Protective Equipment (PPE): Always handle iodine monochloride in a chemical fume hood. Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[14]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Store in a cool, dry, well-ventilated area away from water and incompatible materials such as strong oxidizing agents.[15]

N-Iodosuccinimide:

-

Hazards: N-Iodosuccinimide is harmful if swallowed and may cause respiratory irritation.[16] It can also cause skin and eye irritation.[16]

-

PPE: Wear protective gloves, safety glasses, and a lab coat.[16]

-

Handling: Use in a well-ventilated area.[16] Avoid breathing dust.[16] Wash hands thoroughly after handling.[16]

Characterization of 2-Amino-5-iodobenzoic Acid

The final product can be characterized using a variety of analytical techniques:

-

Melting Point: 2-Amino-5-iodobenzoic acid has a reported melting point of 219-221 °C (with decomposition).[1][17]

-

Spectroscopy:

-

Infrared (IR) Spectroscopy: Will show characteristic peaks for the N-H stretches of the amine, the O-H and C=O stretches of the carboxylic acid, and C-I bond vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the substitution pattern on the aromatic ring.

-

Mass Spectrometry (MS): Will determine the molecular weight of the compound.

-

Conclusion

The electrophilic iodination of 2-aminobenzoic acid is a robust and versatile reaction for the synthesis of 2-amino-5-iodobenzoic acid, a key building block in medicinal chemistry and materials science. By understanding the underlying principles of electrophilic aromatic substitution and carefully selecting the appropriate iodinating agent and reaction conditions, researchers can achieve high yields of the desired product. The protocols outlined in this guide, coupled with stringent safety practices, provide a solid foundation for the successful execution of this important chemical transformation.

References

-

Wallingford, V. H.; Krueger, P. A. 5-Iodoanthranilic acid. Org. Synth.1943 , Coll. Vol. 2, 353. [Link]

-

Texium. Preparation of 2-iodobenzoic acid. [Link]

-

Scribd. Experiment 1: Preparation of 2-Iodobenzoic Acid From Anthranilic Acid (2-Amino Benzoic Acid). [Link]

- Google Patents. Method for preparing 2-amino-5-iodo benzoic acid. KR20070039948A.

- Google Patents. Method For Producing 2-Amino-5-Iodobenzoic Acid. US20070219396A1.

-

RSC Publishing. A practical route to 2-iodoanilines via the transition-metal-free and base-free decarboxylative iodination of anthranilic acids under oxygen. Org. Chem. Front., 2021,8, 4479-4484. [Link]

-

PubMed. Synthesis, structural and computational characterization of 2-amino-3,5-diiodobenzoic acid and 2-amino-3,5-dibromobenzoic acid. Spectrochim Acta A Mol Biomol Spectrosc.2015 , 149, 837-848. [Link]

-

NJ.gov. Common Name: IODINE MONOCHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WOR. [Link]

-

ChemSynthesis. 2-amino-5-iodobenzoic acid. [Link]

- Google Patents. Method for producing 2-amino-5-iodobenzoic acid. US7378546B2.

-

Organic Chemistry Portal. N-Iodosuccinimide (NIS). [Link]

-

Rhodium.ws. Iodination of Electron-Rich Aromatic Compounds with Potassium Iodide and Iodate. [Link]

-

Wikipedia. N-Iodosuccinimide. [Link]

-

Wikipedia. Electrophilic halogenation. [Link]

- Google Patents. Method for producing 2-amino-5-iodobenzoic acid. EP1777215B1.

Sources

- 1. 2-Amino-5-iodobenzoic acid | 5326-47-6 [chemicalbook.com]

- 2. US20070219396A1 - Method For Producing 2-Amino-5-Iodobenzoic Acid - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. orgsyn.org [orgsyn.org]

- 5. KR20070039948A - Method for preparing 2-amino-5-iodo benzoic acid - Google Patents [patents.google.com]

- 6. Iodination of Electron-Rich Aromatic Compounds with Potassium Iodide and Iodate - [www.rhodium.ws] [chemistry.mdma.ch]

- 7. Electrophilic halogenation - Wikipedia [en.wikipedia.org]

- 8. US7378546B2 - Method for producing 2-amino-5-iodobenzoic acid - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. calibrechem.com [calibrechem.com]

- 11. N-Iodosuccinimide - Wikipedia [en.wikipedia.org]

- 12. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 13. fishersci.com [fishersci.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. nj.gov [nj.gov]

- 16. synquestlabs.com [synquestlabs.com]

- 17. chemsynthesis.com [chemsynthesis.com]

A Technical Guide to the Synthesis of 2-Amino-4-iodobenzoic Acid via Sandmeyer Reaction

Abstract

2-Amino-4-iodobenzoic acid is a valuable halogenated aromatic building block in medicinal chemistry and materials science. Its synthesis often requires precise control over regioselectivity. This technical guide provides an in-depth, field-proven methodology for the synthesis of this compound, leveraging the classical Sandmeyer reaction. The described pathway starts from the readily available 2-aminobenzoic acid (anthranilic acid). The guide details the critical steps of diazotization and subsequent iodination, explaining the causality behind experimental choices to ensure reproducibility and high yield. It is intended for researchers, chemists, and drug development professionals seeking a robust and reliable synthetic protocol.

Introduction

Significance of this compound

Halogenated anthranilic acid derivatives are pivotal scaffolds in the synthesis of pharmaceuticals and agrochemicals. The presence of an iodine atom, as in this compound, offers a reactive handle for further functionalization, particularly in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This makes it a highly sought-after intermediate for creating complex molecular architectures.

The Sandmeyer Reaction: A Cornerstone of Aromatic Synthesis

The Sandmeyer reaction is a fundamental transformation that converts an aryl primary amine into an aryl halide or pseudohalide through the intermediacy of a diazonium salt.[1][2] Discovered by Traugott Sandmeyer in 1884, this reaction provides a powerful method for introducing a variety of functional groups onto an aromatic ring that are often difficult to install via direct electrophilic aromatic substitution.[2][3] The process involves two key stages: the diazotization of the amine with nitrous acid, followed by the displacement of the diazonium group with a nucleophile, often catalyzed by copper(I) salts.[4]

Rationale for the Iodination Pathway

Mechanistic Principles

The synthesis is a two-step process occurring in a single pot: diazotization followed by nucleophilic substitution.[4]

Diazotization of 2-Aminobenzoic Acid

The reaction is initiated by treating the primary aromatic amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric or sulfuric acid.[10][11] The reaction must be kept at low temperatures (0–5 °C) because aryl diazonium salts are thermally unstable and can decompose violently at higher temperatures or when isolated.[10][12][13][14]

The mechanism involves the following key steps:

-

Formation of the Nitrosonium Ion: The strong acid protonates nitrous acid, which then loses water to form the highly electrophilic nitrosonium ion (NO⁺).

-

Nucleophilic Attack: The lone pair of the amino group on the aromatic ring attacks the nitrosonium ion.[15]

-

Proton Transfers and Dehydration: A series of proton transfers and rearrangement steps lead to the formation of a stable N-nitrosamine intermediate, which ultimately loses a water molecule to yield the resonance-stabilized benzenediazonium ion.[15]

Iodide-Induced Decomposition of the Diazonium Salt

The introduction of iodide is achieved by adding a solution of potassium iodide (KI).[5] The mechanism for the iodination is distinct from copper-catalyzed Sandmeyer reactions and is believed to proceed via a radical pathway.[2][6]

-

Single Electron Transfer (SET): The iodide ion (I⁻) acts as a reducing agent, transferring an electron to the diazonium cation (ArN₂⁺).

-

Loss of Nitrogen: This transfer forms a diazo radical, which rapidly loses a molecule of dinitrogen gas (N₂) to generate an aryl radical.[5]

-

Iodine Transfer: The aryl radical then abstracts an iodine atom from another iodide source (such as I₂ or I₃⁻, formed in situ) to yield the final 2-iodobenzoic acid product.[6]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of 2-iodobenzoic acid from 2-aminobenzoic acid and serves as a direct template.[7][8][11][16]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2-Aminobenzoic Acid | 137.14 | 3.0 g | 21.8 |

| Concentrated HCl | 36.46 | 5.5 mL | ~66 |

| Sodium Nitrite (NaNO₂) | 69.00 | 1.6 g | 23.2 |

| Potassium Iodide (KI) | 166.00 | 3.7 g | 22.3 |

| Sodium Bisulfite (NaHSO₃) | 104.06 | ~0.1 g | - |

| Deionized Water | 18.02 | As needed | - |

| 95% Ethanol | 46.07 | For recrystallization | - |

Step-by-Step Procedure

A. Diazotization

-

In a 100 mL round-bottom flask, combine 3.0 g of 2-aminobenzoic acid, 22 mL of deionized water, and 5.5 mL of concentrated hydrochloric acid.[16]

-

Gently heat the mixture with swirling until the solid completely dissolves, then cool the flask in an ice-water bath to 0–5 °C.[8][16]

-

In a separate small beaker, dissolve 1.6 g of sodium nitrite in approximately 3-4 mL of cold water.

-

Using a dropper or addition funnel, add the sodium nitrite solution dropwise to the cold, stirred solution of the amine hydrochloride over 5-10 minutes. Crucially, maintain the temperature below 5 °C throughout the addition. [7][12] The resulting solution should be nearly clear and is the aryl diazonium salt solution.